2-chloro-N-(4-methylphenyl)-2-phenylacetamide

Description

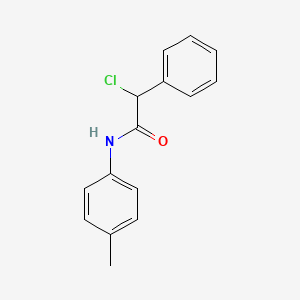

2-Chloro-N-(4-methylphenyl)-2-phenylacetamide (CAS: 10295-50-8) is a chloroacetamide derivative with the molecular formula C₁₅H₁₄ClNO and a molecular weight of 260.73 g/mol . Its structure features a central acetamide backbone substituted with a chlorine atom, a phenyl group at the α-carbon, and a 4-methylphenyl group on the nitrogen (Fig. 1). The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research . Key physical properties include a melting point of 132–135°C and a boiling point of 403.5°C at 760 mmHg .

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11-7-9-13(10-8-11)17-15(18)14(16)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGODNLPJFFPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262788 | |

| Record name | α-Chloro-N-(4-methylphenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10295-50-8 | |

| Record name | α-Chloro-N-(4-methylphenyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10295-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Chloro-N-(4-methylphenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)-2-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with 4-methylphenylamine and phenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)-2-phenylacetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

Nucleophilic substitution: Substituted acetamides.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Scientific Research Applications

Pharmaceutical Development

Analgesic and Anti-inflammatory Properties

Research indicates that 2-chloro-N-(4-methylphenyl)-2-phenylacetamide exhibits significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown its potential to inhibit certain enzymes involved in pain pathways, suggesting its utility as a therapeutic agent for pain management.

Case Study: Analgesic Efficacy

A study conducted on animal models demonstrated that the compound effectively reduced pain responses in subjects subjected to inflammatory stimuli. The observed mechanism involved the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This positions this compound as a promising candidate for further development into a novel analgesic drug.

Mechanistic Studies

Biological Interaction Studies

The compound has been investigated for its interactions with various biological targets. Notable findings include:

- Enzyme Inhibition: It has shown potential in inhibiting enzymes such as COX and lipoxygenase, which are involved in inflammatory processes.

- Receptor Binding: Studies suggest that it may bind to specific receptors implicated in pain signaling pathways, affecting their activity.

Table 1: Summary of Biological Activities

| Activity | Target | Effect |

|---|---|---|

| Analgesic | COX Enzymes | Inhibition of inflammatory pain |

| Anti-inflammatory | Lipoxygenase | Reduced inflammation |

| Antimicrobial | Various bacterial targets | Inhibition of bacterial growth |

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including acylation reactions involving chloroacetyl chloride and 4-methylphenylamine. This compound serves as a precursor for developing more complex derivatives with enhanced biological activity.

Table 2: Synthetic Routes

| Method | Starting Materials | Conditions |

|---|---|---|

| Acylation | Chloroacetyl chloride + 4-methylphenylamine | Reflux in organic solvent |

| Substitution Reactions | Various amines | Basic conditions |

Industrial Applications

The compound's unique chemical properties make it suitable for various industrial applications, particularly in the formulation of new materials and chemical products. Its role as a building block in organic synthesis allows chemists to create more complex molecules with specific functionalities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s structural analogs differ in substituents on the phenyl rings or acetamide backbone, leading to variations in electronic effects, steric bulk, and intermolecular interactions.

Key Observations :

- Steric Effects : The target compound’s α-phenyl and 4-methylphenyl groups increase steric hindrance compared to simpler analogs like 2-chloro-N-phenylacetamide .

- Electronic Effects : Substituents such as fluorine (electron-withdrawing) and methyl (electron-donating) modulate reactivity. For example, the CF₃ group in N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide enhances electrophilicity .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and intermolecular interactions.

Key Observations :

- Melting Points : Bulky substituents (e.g., α-phenyl) increase melting points due to enhanced van der Waals interactions .

- Hydrogen Bonding : All analogs exhibit N–H···O hydrogen bonding, but crystal packing varies. For example, the target compound’s intramolecular interactions reduce solubility compared to simpler derivatives .

Key Observations :

- Anti-inflammatory Activity : The target compound’s coumarin hybrid analog (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide showed superior activity to ibuprofen in vitro .

- Alkylation Reactivity : N-(4-nitrophenyl)-2-phenylacetamide undergoes benzylation under phase-transfer catalysis, while methyl-substituted analogs may exhibit slower kinetics due to steric effects .

Biological Activity

2-Chloro-N-(4-methylphenyl)-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a chloro group, a methyl group on the phenyl ring, and an acetamide functional group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Summary

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 0.5 - 1.0 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | Effective | 0.5 - 1.0 μg/mL |

| Escherichia coli | Moderate | 8 - 16 μg/mL |

| Candida albicans | Moderate | 4 - 8 μg/mL |

In a quantitative structure-activity relationship (QSAR) analysis, compounds with halogenated phenyl substituents showed enhanced lipophilicity, facilitating their penetration through bacterial membranes, thereby enhancing their antimicrobial efficacy .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting key enzymes involved in bacterial resistance mechanisms.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| DNA Gyrase | Competitive | 12.27 - 31.64 |

| Dihydrofolate Reductase | Non-competitive | 0.52 - 2.67 |

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents targeting resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by the structural characteristics of its substituents. A study screening various N-substituted phenyl-2-chloroacetamides indicated that the position and type of substituent greatly affect antimicrobial potency.

Key Findings:

- Halogen Substituents: Compounds with halogen groups on the phenyl ring exhibited superior activity against Gram-positive bacteria.

- Hydrophobicity: Increased hydrophobic character was correlated with enhanced membrane permeability and overall biological activity.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of N-(substituted phenyl)-2-chloroacetamides, including our compound of interest. The results demonstrated that derivatives with para-substituted halogens exhibited the highest activity against MRSA and other pathogens, confirming the importance of substituent positioning on biological outcomes .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when combined with traditional antibiotics like Ciprofloxacin, this compound can enhance their effectiveness against resistant strains by lowering their MIC values significantly . This synergistic effect suggests potential for combination therapies in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.